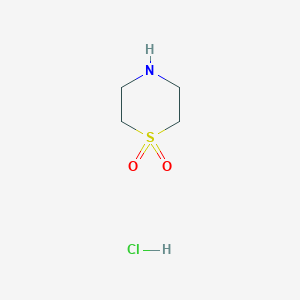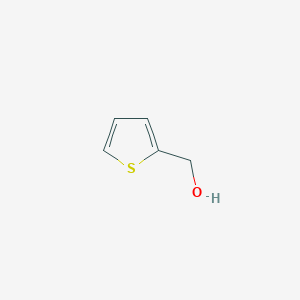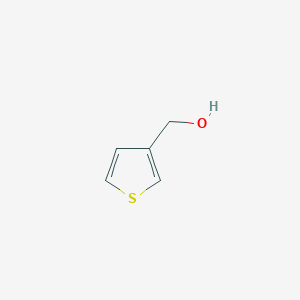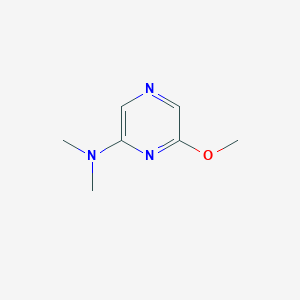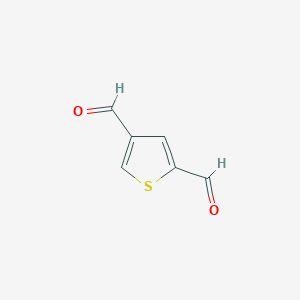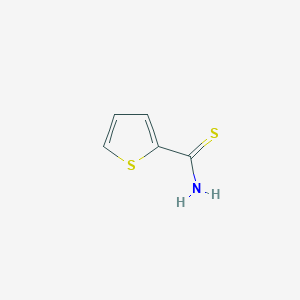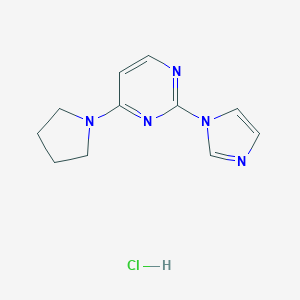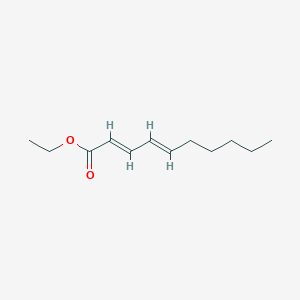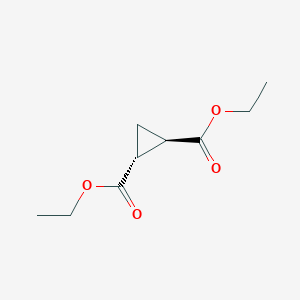
Diethyl trans-1,2-cyclopropanedicarboxylate
Übersicht
Beschreibung
Diethyl trans-1,2-cyclopropanedicarboxylate is a chemical compound characterized by a cyclopropane ring substituted with two ester groups at the 1 and 2 positions. This compound is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of diethyl trans-1,2-cyclopropanedicarboxylate derivatives can be achieved through a cascade Michael-alkylation reaction using diethyl benzylidenemalonates with chloroacetophenones, promoted by K2CO3. This method allows for the facile preparation of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions and moderate yields . Another synthesis route involves the C-hydrocarbylation of diethyl malonate with 1,2-dichloroethane and potassium carbonate, followed by a reduction process to produce related compounds such as 1,1-cyclopropanedimethanol .
Molecular Structure Analysis
The molecular structure of diethyl trans-1,2-cyclopropanedicarboxylate derivatives has been confirmed by X-ray crystallographic analysis, which provides insight into the relative configurations of the products . The presence of the cyclopropane ring and its substituents significantly influences the stability and reactivity of these molecules.
Chemical Reactions Analysis
Diethyl trans-1,2-cyclopropanedicarboxylate can undergo ring-opening polymerization under anionic conditions, particularly when initiated by metallic sodium. This process is sensitive to contamination by diethyl malonate, which can act as an initiator for the polymerization . Additionally, the compound's structure, with its cyclopropane ring, makes it a potential inhibitor for enzymes like apple 1-aminocyclopropane-1-carboxylic acid oxidase, as seen with structurally similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl trans-1,2-cyclopropanedicarboxylate and its derivatives are influenced by the cyclopropane ring's strain and substituents. For instance, the enthalpies of formation for cis- and trans-1,2-diethylcyclopropane have been determined, showing that the trans isomer is more stable than the cis isomer by 1.1 kcal/mol . This stability is attributed to the alkyl groups' stabilizing effect, which is comparable to that observed for a carbon-carbon double bond. The polymer derived from the ring-opening polymerization of diethyl trans-1,2-cyclopropanedicarboxylate is soluble in halogenated solvents and has been characterized by various spectroscopic methods, indicating low to moderate molecular weights .
Wissenschaftliche Forschungsanwendungen
Organic Chemistry
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate is used as a reagent in organic synthesis .
- Method of Application : One method of synthesizing Diethyl trans-1,2-cyclopropanedicarboxylate involves the reaction of bis(acetonitrile) bis(diethyl fumarate)cobalt (0) with dibromomethane .
- Results : The reaction results in the formation of Diethyl trans-1,2-cyclopropanedicarboxylate .
Cyclopropanation
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate is used in the cyclopropanation of dimethyl fumarate and maleate .
- Method of Application : This involves the reaction of dimethyl fumarate or maleate with gem-dihalides, catalyzed by a Co (0)-or Ni (0)-complex and zinc .
- Results : The reaction results in the formation of a cyclopropane derivative .
Synthesis of α-diazo-β-ketoester
- Application : Diethyl trans-1,2-cyclopropanedicarboxylate may be used in the preparation of α-diazo-β-ketoester .
- Method of Application : The specific method of application is not mentioned in the source, but it typically involves a series of organic reactions .
- Results : The reaction results in the formation of α-diazo-β-ketoester .
Eigenschaften
IUPAC Name |
diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471027 | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl trans-1,2-cyclopropanedicarboxylate | |
CAS RN |
889461-58-9, 3999-55-1 | |
| Record name | 1,2-Diethyl (1R,2R)-1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889461-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)
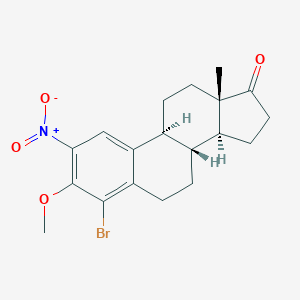
![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)
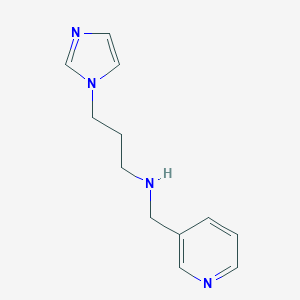
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
